molecular formula C11H11N3O6 B1282165 (3,4-Dinitrophenyl)(morpholino)methanone CAS No. 65003-28-3

(3,4-Dinitrophenyl)(morpholino)methanone

Cat. No. B1282165
CAS RN: 65003-28-3
M. Wt: 281.22 g/mol
InChI Key: ZXZLWWJIFPMIJL-UHFFFAOYSA-N
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Description

“(3,4-Dinitrophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H11N3O6 . It has an average mass of 281.221 Da and a monoisotopic mass of 281.064789 Da .


Synthesis Analysis

The synthesis of morpholines, which includes “(3,4-Dinitrophenyl)(morpholino)methanone”, is a subject of much study due to their biological and pharmacological importance . The main approaches toward morpholine synthesis or functionalization have been reviewed, emphasizing on novel work .


Molecular Structure Analysis

The molecular structure of “(3,4-Dinitrophenyl)(morpholino)methanone” includes 9 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 121 Ų and a molar refractivity of 66.4±0.0 cm³ .


Physical And Chemical Properties Analysis

“(3,4-Dinitrophenyl)(morpholino)methanone” has a density of 1.5±0.0 g/cm³, a boiling point of 535.9±0.0 °C at 760 mmHg, and a flash point of 277.9±0.0 °C . It has a polarizability of 26.3±0.0 10^-24 cm³ and a molar volume of 189.3±0.0 cm³ .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related compounds, such as (Bakare et al., 2005), demonstrates the morpholino ring adopting a chair conformation, indicating the structural significance of the morpholino group in chemical compounds.

Antitumor Activity

  • Compounds containing the morpholino group have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential antitumor applications (Tang & Fu, 2018).

Antioxidant Properties

  • Derivatives of similar compounds have been synthesized and evaluated for their antioxidant properties. The results showed effective antioxidant power, highlighting the potential for use in related applications (Çetinkaya et al., 2012).

Antiproliferative Activity

  • Studies have examined compounds with morpholino groups for their antiproliferative activity against various cancer cells, suggesting the relevance of these groups in cancer research (Prasad et al., 2018).

Imaging Applications in Parkinson's Disease

  • Morpholino compounds have been investigated for their potential use in imaging of specific enzymes in Parkinson's disease, demonstrating the role of these compounds in neurological research (Wang et al., 2017).

Optimization of Synthesis Processes

  • Research has focused on optimizing the synthesis processes for compounds containing morpholino groups, underscoring their importance in chemical production (Jiang Ri-shan, 2009).

Reactivity in Chemical Synthesis

  • The reactivity of similar compounds has been studied to create new derivatives, contributing to the development of novel compounds in chemistry (Kumar et al., 2014).

Safety And Hazards

The safety data sheet for morpholino compounds, such as “(3,4-Dinitrophenyl)(morpholino)methanone”, advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions for “(3,4-Dinitrophenyl)(morpholino)methanone” and similar compounds are likely to involve further exploration of their potential in gene silencing and editing techniques, given their demonstrated promise in this area .

properties

IUPAC Name

(3,4-dinitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)8-1-2-9(13(16)17)10(7-8)14(18)19/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZLWWJIFPMIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516135
Record name (3,4-Dinitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dinitrophenyl)(morpholino)methanone

CAS RN

65003-28-3
Record name (3,4-Dinitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dinitrobenzoic acid (200 mg, 0.943 mmol) and DMF (2 drops) in THF (7 mL) was treated with thionyl chloride (0.14 mL, 224 mmol) and then heated at reflux for 2.5 h. The mixture was cooled to 0° C. and triethylamine (286 mg, 1.883 mmol) was added over 25 min while keeping the internal temperature at 0° C. Morpholine (164 mg, 1.883 mmol) was added. The mixture was stirred overnight and allowed to warm to ambient temperature. Purification by flash chromatography afforded the title compound (150 mg). 1H NMR (400 MHz, CD3OD): δ 8.36 (s, 1H), 8.10 (d, 1H, J=8.8 Hz), 7.28 (d, 1H, J=9.2 Hz), 3.79 (m, 4H), 3.16 (m, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step Two
Quantity
164 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 17.4 g (0.075 mol.) of 3,4 dinitrobenzoylchloride in 250 ml of methylene chloride is treated at 0°-20° C. with a solution of 13 g. (0.15 mol.) of morpholine in 100 ml. of methylene chloride. The solution is kept at 20°-25° C. for 2 hrs., the solvent is evaporated and the residue triturated with water. Recrystallization from methanol affords 4-morpholinocarbonyl-1,2-dinitrobenzene (m.p. 136°-137° C.). 17.0 G. of 4-morpholinocarbonyl-1,2-dinitrobenzene in 340 ml. of methanol is hydrogenated for 3 hrs. at 45-50 psi in the presence of 1.7 g. of 5% palladized charcoal. The resulting solution of 1,2-diamino-4-morpholinocarbonylbenzene is filtered and concentrated to ~170 ml. 14.0 G. of 1,3-bis-methoxycarbonyl-S-methyl isothiourea, 170 ml. of water and 4 ml. of acetic acid are added to the diamine solution and the mixture is refluxed for 3 hrs. The solution is concentrated and cooled. Filtration and recrystallization from methanol-chloroform affords 5(6)-morpholinocarbonyl-2-carbomethoxyaminobenzimidazole (m.p. 224° C. dec.).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,4-dinitrobenzoic acid (10 g, 47 mmol, 1 eq.) and DMF (0.1 mL) in THF (100 mL) was treated with thionyl chloride (4.5 mL, 62 mmol, 1.3 eq.) then heated to reflux for 2.5 h. The mixture was cooled in ice then triethylamine (10 mL, 71 mmol, 1.1 eq.) was added over 20 min, keeping internal temperature <5° C. Morpholine (6.2 mL, 71 mmol, 1.5 eq) was added to the resulting thick yellow suspension over 15 min, keeping internal temperature <10° C. The ice-bath was removed and the mixture allowed to warm to r.t. After 15 min, a further portion of morpholine (1 mL, 11 mmol, 0.24 eq.) was added and the mixture stirred overnight. The mixture was diluted with water (250 mL) and cooled in ice. A beige solid was filtered off under suction, washed with a further portion of cold water (25 mL) and dried in vacuo to afford the title compound (12.7 g, 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods IV

Procedure details

3,4-Dinitrobenzoic acid (1.000 Kg, 4.71 mol, 1.0 wt), tetrahydrofuran (10.00 L, 10.0 vol), and dimethyl for amide (0.010 L, 0.01 vol) were charged to a flask under nitrogen. Thionyl chloride (0.450 L, 6.16 mol, 0.45 vol) was added at 20 to 30° C. and the reaction mixture was heated to 65 to 70° C. Reaction completion was determined by 1H NMR analysis (d6-DMSO), typically in 3 hours. The reaction mixture was cooled to 0 to 5° C. and triethylamine (1.25 L, 8.97 mol, 1.25 vol) was added at 0 to 10° C. Morpholine (0.62 L, 7.07 mol, 0.62 vol) was charged to the reaction mixture at 0 to 10° C. and the slurry was stirred for 30 minutes at 0 to 110° C. Reaction completion was determined by 1H NMR analysis (d6-DMSO). The reaction mixture was warmed to 15 to 20° C. and water (4.00 L, 4.0 vol) was added. This mixture was then charged to a 40 L flange flask containing water (21.00 L, 21.0 vol) at 15 to 25° C. to precipitate the product. The flask contents were cooled to and aged at 0 to 5° C. for 1 hour and the solids were collected by filtration. The filter-cake was washed with water (4×5.00 L, 4×5.0 vol) and the pH of the final wash was found to be pH 7. The wet filter-cake was analysed by 1H NMR for the presence of triethylamine hydrochloride. The filter-cake was dried at 40 to 45° C. under vacuum until the water content by KF<0.2% w/w, to yield (3,4-dinitrophenyl)-morpholin-4-yl-methanone (1.286 Kg, 97.0%, KF 0.069% w/w) as a yellow solid.
Quantity
1 kg
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0.01 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
0.45 L
Type
reactant
Reaction Step Two
Quantity
1.25 L
Type
reactant
Reaction Step Three
Quantity
0.62 L
Type
reactant
Reaction Step Four
Name
Quantity
21 L
Type
solvent
Reaction Step Five
Name
Quantity
4 L
Type
solvent
Reaction Step Six

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